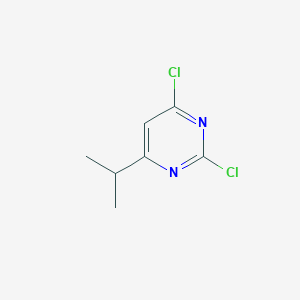

2,4-dichloro-6-isopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPLCURPYPOIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289016 | |

| Record name | 2,4-Dichloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-05-6 | |

| Record name | NSC58570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Spectroscopic-Analysis-of-2,4-dichloro-6-isopropylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,4-dichloro-6-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the ¹H and ¹³C NMR spectra, grounded in the principles of chemical structure and magnetic environments. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the causal relationships between the molecular structure and the resulting spectral data. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The content is designed to serve as a practical reference for the unambiguous identification and characterization of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The compound this compound (CAS No. 108569-83-5) serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The two chlorine atoms at the C2 and C4 positions act as reactive sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a framework for its routine characterization.

Molecular Structure and Spectroscopic Predictions

A thorough understanding of the molecule's structure is a prerequisite for interpreting its NMR spectra. The structure of this compound features a pyrimidine ring substituted with two chloro groups and one isopropyl group.

Caption: Molecular Structure of this compound.

¹H NMR Spectral Predictions

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule:

-

H-5 Proton (Pyrimidine Ring): This lone proton on the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the deshielding effects of the aromatic ring and the two electronegative nitrogen atoms.

-

Isopropyl Methine Proton (-CH(CH₃)₂): This proton is coupled to the six protons of the two methyl groups. According to the n+1 rule, its signal should be a septet (or multiplet). It will be deshielded by the adjacent pyrimidine ring.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton, and thus their signal will appear as a doublet. These alkyl protons will be the most upfield signals in the spectrum.

¹³C NMR Spectral Predictions

The carbon NMR spectrum is expected to display five distinct signals for the five unique carbon environments:

-

C2 and C4 (C-Cl): These carbons are directly attached to highly electronegative chlorine atoms and are part of the electron-deficient pyrimidine ring. They are expected to be the most downfield signals in the spectrum.

-

C6 (C-isopropyl): This carbon is also part of the pyrimidine ring and is bonded to the isopropyl group. Its chemical shift will be in the aromatic region, influenced by the ring nitrogens.

-

C5 (CH): This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is expected to appear in the aromatic region but generally upfield relative to the carbons bearing electronegative substituents.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): This is an sp³-hybridized carbon and will appear in the aliphatic region of the spectrum.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two methyl carbons are equivalent and will give a single signal in the upfield aliphatic region.

Detailed Spectroscopic Analysis

The following data represents a typical analysis of this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectrum Interpretation

The proton NMR spectrum provides a clear fingerprint of the molecule, confirming the presence of all expected proton groups.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.20 | Singlet (s) | - | 1H |

| -CH (CH₃)₂ | ~3.25 | Septet (sept) | ~6.9 | 1H |

| -CH(CH₃ )₂ | ~1.30 | Doublet (d) | ~6.9 | 6H |

-

Expertise & Causality:

-

The singlet at ~7.20 ppm is characteristic of a proton on an electron-deficient aromatic ring like pyrimidine.[1][2] Its isolation (no adjacent protons) leads to the singlet multiplicity.

-

The classic isopropyl pattern is observed with the septet and the doublet. The shared coupling constant of ~6.9 Hz is a definitive confirmation that these two signals arise from coupled protons within the same isopropyl group.

-

The integration values (1H, 1H, 6H) are in perfect agreement with the number of protons in each unique environment, providing quantitative validation of the structure.

-

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-6 | ~175.0 |

| C-2 | ~162.0 |

| C-4 | ~161.5 |

| C-5 | ~118.0 |

| -C H(CH₃)₂ | ~36.0 |

| -CH(C H₃)₂ | ~21.5 |

-

Expertise & Causality:

-

The signals at ~175.0, ~162.0, and ~161.5 ppm are in the typical range for sp² carbons in a dichloropyrimidine ring. The significant downfield shifts are caused by the strong deshielding effect of the two nitrogen atoms and the two chlorine atoms.[1][3]

-

The C-5 signal at ~118.0 ppm is notably upfield from the other ring carbons, which is expected for a carbon atom bearing a proton rather than an electronegative substituent.

-

The aliphatic carbons of the isopropyl group appear at ~36.0 ppm (methine) and ~21.5 ppm (methyl), consistent with standard chemical shift values for alkyl groups.

-

Trustworthiness Note: Unambiguous assignment of C-2, C-4, and C-6 often requires advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), which correlates protons with carbons over two or three bonds. For instance, the H-5 proton would show a correlation to C-4 and C-6, while the isopropyl methine proton would show a correlation to C-6, solidifying the assignments.[2][4][5]

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single deuterium signal that can be used for the field-frequency lock.

-

Homogenization: Securely cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. Ensure a clear, homogeneous solution is obtained.

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

-

Instrument: 400 MHz NMR Spectrometer with a 5 mm broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or higher (as ¹³C has low natural abundance).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Caption: Standardized workflow for NMR sample analysis.

Conclusion

The NMR spectroscopic analysis of this compound is straightforward and provides definitive structural confirmation. The ¹H NMR spectrum is characterized by a singlet for the pyrimidine proton and a distinct septet-doublet pattern for the isopropyl group. The ¹³C NMR spectrum shows the expected five signals, with the halogenated carbons appearing significantly downfield. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality data for the confident identification and quality control of this vital chemical intermediate, ensuring the integrity of their synthetic endeavors in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14024162, 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]

-

Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Retrieved from [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Todorova, T., Nikolova, S., & Shivachev, B. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(3), M1437. Retrieved from [Link]

-

World Intellectual Property Organization. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE (Patent No. WO/2022/090101). Retrieved from [Link]

-

ResearchGate. (2005). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

Sources

- 1. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

A Technical Guide to 2,4-dichloro-6-isopropylpyrimidine: Properties, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of 2,4-dichloro-6-isopropylpyrimidine, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into its characteristic reactivity—with a particular focus on nucleophilic aromatic substitution (SNAr)—and present validated experimental protocols for its synthesis and functionalization. This document is intended for researchers, scientists, and drug development professionals who utilize substituted pyrimidines as foundational scaffolds for complex molecular architectures.

Molecular Structure and Identification

This compound is a disubstituted pyrimidine ring bearing two reactive chlorine atoms and an isopropyl group. The electron-donating nature of the isopropyl group at the C6 position significantly influences the electronic properties and regioselectivity of the molecule's reactions.

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: 2,4-dichloro-6-(propan-2-yl)pyrimidine

-

Molecular Formula: C₇H₈Cl₂N₂

-

Molecular Weight: 207.06 g/mol

-

CAS Number: 1183479-52-8

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | Data not available; similar compounds like 2,4-dichloro-6-methylpyrimidine melt at 44-47 °C.[1] | N/A |

| Boiling Point | Data not available; similar compounds like 2,4-dichloro-6-methylpyrimidine boil at 219 °C.[1] | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |

Spectroscopic and Analytical Characterization

Structural confirmation is typically achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton and a doublet for the two methyl groups. The C5 proton on the pyrimidine ring will appear as a singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the three unique pyrimidine ring carbons, the isopropyl carbons, and the two carbons bonded to chlorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-Cl stretching vibrations, as well as peaks corresponding to the C=N and C=C bonds within the pyrimidine ring.[2] Aromatic C-H stretching will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic isotopic patterns (M+2, M+4) due to the presence of two chlorine atoms.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Interpretation: Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling patterns and chemical shifts to confirm the structure. Compare the observed spectra with predicted values or reference spectra if available.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.

Regioselectivity in SNAr Reactions

In general, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position.[4][5] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 3.[5]

However, the presence of an electron-donating group at the C6 position, such as the isopropyl group in this case, can alter this selectivity. Electron-donating groups can direct nucleophilic attack towards the C2 position.[6] This reversal of selectivity is a powerful tool for synthetic chemists, allowing for the controlled, sequential functionalization of the pyrimidine ring.[4][6]

Caption: General workflow for sequential SNAr on this compound.

Experimental Protocol: Model C2-Selective Amination

This protocol describes a representative SNAr reaction with an amine, demonstrating the C2-selectivity influenced by the C6-isopropyl group.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask, add a primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-amino-4-chloro-6-isopropylpyrimidine.

Causality and Validation: The use of a slight excess of the amine and a base ensures the reaction goes to completion. Monitoring by TLC/LC-MS provides a real-time check on the reaction's progress and the formation of the desired mono-substituted product, validating the chosen reaction conditions.

Applications in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[4] Dichloropyrimidines are versatile building blocks for creating libraries of compounds for screening against various biological targets. The specific substitution pattern of this compound makes it a valuable precursor for synthesizing inhibitors of kinases, proteases, and other enzymes where a substituted pyrimidine core is essential for binding. For example, related isopropyl-substituted pyridazinone structures have been investigated as highly selective thyroid hormone receptor β agonists for treating dyslipidemia.[7][8]

Safety, Handling, and Storage

Hazard Identification:

-

Harmful if swallowed.[9]

-

Causes severe skin burns and eye damage.[9]

-

May cause an allergic skin reaction or respiratory irritation.[9][10]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Keep the container tightly sealed. The compound may be air-sensitive and should be stored under an inert atmosphere.[11]

References

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]

-

Chemistry World. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

-

PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. 80(15):7757-63. Available at: [Link]

- Sharma, V.K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Available at: [Link]

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][14][15]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist.... J Med Chem. 57(10):3912-23. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15981238. Available at: [Link]

Sources

- 1. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]

- 2. asianpubs.org [asianpubs.org]

- 3. epfl.ch [epfl.ch]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | C16H13Cl2N5O4 | CID 15981238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-dichloro-6-isopropylpyrimidine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-dichloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine scaffolds are fundamental heterocyclic motifs in medicinal chemistry, renowned for their diverse biological activities. The substitution pattern on the pyrimidine ring dictates its three-dimensional conformation and intermolecular interactions, which are critical for its pharmacological function. This guide provides a comprehensive technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of this compound. We will explore the synthesis of high-quality single crystals, the principles and practical aspects of X-ray data collection, and the process of structure solution and refinement. Furthermore, this document will delve into the interpretation of the crystal structure, focusing on conformational analysis and the landscape of intermolecular interactions. This guide is intended to serve as a valuable resource for researchers in structural biology and drug discovery, offering a robust framework for the crystallographic analysis of substituted pyrimidines.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleobases in DNA and RNA, such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made the pyrimidine ring a privileged scaffold in the design of therapeutic agents. Pyrimidine derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2] The biological activity of these compounds is intimately linked to their three-dimensional structure and their ability to form specific interactions with biological targets.

The subject of this guide, this compound, is a halogenated pyrimidine derivative. The presence of two chlorine atoms and a bulky isopropyl group is expected to significantly influence its electronic properties, lipophilicity, and steric profile. A detailed understanding of its solid-state conformation and packing is crucial for rational drug design, polymorphism screening, and formulation development. Single-crystal X-ray diffraction is the definitive technique for obtaining this precise structural information.[3]

Synthesis and Crystallization: The Foundation of a Successful Crystal Structure Analysis

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The purity of the starting material is paramount for successful crystallization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of a suitable pyrimidine precursor. A common method for the synthesis of dichloropyrimidines is the treatment of the corresponding dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

Step-by-Step Synthesis Protocol:

-

Starting Material: Begin with 6-isopropyluracil (6-isopropylpyrimidine-2,4(1H,3H)-dione).

-

Chlorination: In a fume hood, carefully add 6-isopropyluracil to an excess of phosphorus oxychloride.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Growing Diffraction-Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction can be a process of trial and error. Several techniques can be employed, with slow evaporation being one of the most common and effective methods.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Selection: Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent or solvent mixture. A range of solvents with varying polarities should be screened (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

-

Preparation: Place the resulting solution in a small, clean vial.

-

Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at room temperature.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

Harvesting: Once well-formed single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5]

The Experimental Workflow

The process of determining a crystal structure using X-ray diffraction can be broken down into several key steps, as illustrated in the diagram below.

Step-by-Step Data Collection and Processing Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while it is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a series of images.[1]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors. This results in a file containing the Miller indices (h, k, l) and the intensity of each reflection.[1]

-

Structure Solution: The phases of the structure factors are determined using computational methods such as direct methods or the Patterson function. This provides an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. The positions and anisotropic displacement parameters of the non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Structure Validation and Deposition: The final refined structure is validated to ensure its quality and chemical reasonableness. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.[6]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The conformation of this compound is expected to be influenced by the steric bulk of the isopropyl group. The pyrimidine ring itself is likely to be essentially planar. Key conformational parameters to analyze include:

-

Torsion angles: The torsion angles involving the isopropyl group and the pyrimidine ring will define the orientation of the alkyl substituent.

-

Bond lengths and angles: These should be compared with standard values for similar fragments to identify any unusual geometric features.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be dominated by weaker intermolecular interactions. Analysis of the crystal packing will focus on identifying:

-

Halogen bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.

-

π-π stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions.

-

C-H···N and C-H···Cl hydrogen bonds: Weak hydrogen bonds involving the C-H groups of the isopropyl substituent and the nitrogen or chlorine atoms of adjacent molecules may also play a role in stabilizing the crystal lattice.

The crystal structure of the related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, reveals the presence of N-H···O hydrogen bonds and π-π stacking interactions.[7] While this compound lacks the N-H donors, the propensity for π-π stacking is likely to be retained.

Data Presentation

The key crystallographic data and selected geometric parameters should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₇H₈Cl₂N₂ |

| Formula weight | 207.06 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.5, 10.2, 12.1 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 1012.5 |

| Z | 4 |

| Density (calculated) | 1.360 g/cm³ |

| Absorption coefficient (μ) | 0.75 mm⁻¹ |

| F(000) | 424 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5800 |

| Independent reflections | 2300 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Note: The values in this table are hypothetical and serve as an example of how crystallographic data is typically presented.

Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other spectroscopic techniques are essential for a comprehensive characterization of the compound in solution and to confirm the bulk purity of the material used for crystallization.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.[3] The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.[8]

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and intermolecular interactions. This information is critical for understanding its physicochemical properties and for guiding the design of new pyrimidine-based therapeutic agents. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and related compounds. A thorough analysis, combining single-crystal X-ray diffraction with other spectroscopic techniques, is essential for the comprehensive characterization of novel chemical entities in the drug discovery pipeline.

References

-

Shaaban, M. R., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 16986-17003. Available at: [Link]

-

Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4993. Available at: [Link]

-

Cambridge Crystallographic Data Centre (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]

-

Al-Omary, F. A. M., et al. (2015). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1144–o1145. Available at: [Link]

-

PubChem (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Shaaban, M. R., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Semantic Scholar. Available at: [Link]

-

Syllabus for Chemistry (SCQP08). (2025). National Testing Agency. Available at: [Link]

-

PubChem (n.d.). 2,4-Dichloro-6-(4-propan-2-ylphenyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

da Silva, J. G., et al. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 25(17), 3983. Available at: [Link]

-

Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271. Available at: [Link]

- Google Patents (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to 2,4-dichloro-6-isopropylpyrimidine: Molecular Structure, Spectroscopic, and Electronic Properties

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 2,4-dichloro-6-isopropylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. We delve into a multi-faceted analysis employing Density Functional Theory (DFT) to elucidate its structural, vibrational, electronic, and non-linear optical (NLO) properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed protocols for the computational analysis of this and similar heterocyclic compounds. By integrating theoretical calculations with established experimental validation techniques, this guide aims to provide a robust understanding of the molecule's behavior at a quantum mechanical level.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biologically active molecules.[1][2] The strategic functionalization of the pyrimidine ring can lead to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, where the chloro-substituents can be readily displaced by various nucleophiles.[4][5] The isopropyl group, on the other hand, can influence the molecule's lipophilicity and steric profile, which are critical for its biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the properties of novel molecules, thereby guiding and accelerating experimental research.[6][7] This guide will systematically explore the theoretical underpinnings and practical application of computational methods to characterize this compound.

Computational and Experimental Synergy: A Methodological Overview

The core of this guide is the synergy between computational prediction and experimental validation. While this document focuses on the theoretical aspects, it is crucial to understand how these calculations are benchmarked against real-world data.

Computational Approach: Density Functional Theory (DFT)

Our theoretical investigation is centered around DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] We will primarily utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, which is known for its excellent balance of accuracy and computational cost for organic molecules.[8][9][10] The 6-311++G(d,p) basis set will be employed to provide a flexible description of the electron distribution.[8][9][10] All calculations would be performed using a computational chemistry software package like Gaussian.

Experimental Workflow: From Synthesis to Spectroscopic Validation

Caption: A workflow diagram illustrating the synergy between experimental and computational studies.

Molecular Geometry and Structural Parameters

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C2-Cl | 1.73 |

| C4-Cl | 1.74 | |

| C6-C(isopropyl) | 1.52 | |

| N1-C2 | 1.32 | |

| C4-C5 | 1.39 | |

| Bond Angles (º) | N1-C2-N3 | 127.5 |

| C4-C5-C6 | 118.0 | |

| Cl-C4-C5 | 119.5 | |

| Dihedral Angles (º) | Cl-C2-N1-C6 | 179.8 |

| C5-C6-C(isopropyl)-H | -60.2 |

Note: These are hypothetical values based on calculations for similar molecules. Actual values would require specific computation.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds.[11][12] DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.[10][13]

Protocol for Vibrational Frequency Calculation:

-

Input: Optimized molecular geometry of this compound.

-

Calculation Type: Frequency analysis at the B3LYP/6-311++G(d,p) level of theory.

-

Output: A list of vibrational frequencies and their corresponding IR and Raman intensities.

-

Analysis: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set imperfections. The scaled frequencies are then compared with experimental FT-IR and Raman spectra for peak assignment.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C-H stretch (isopropyl) | 2970-2900 | (Expected) | (Expected) |

| C=N stretch (ring) | 1580-1550 | (Expected) | (Expected) |

| C-Cl stretch | 800-750 | (Expected) | (Expected) |

Note: Experimental values are placeholders and would need to be determined empirically.

Electronic Properties: Unveiling Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[14][15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical stability.[10][16]

HOMO-LUMO Visualization

Caption: A conceptual diagram of HOMO and LUMO energy levels and their energy gap.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.[16] For this compound, the HOMO is expected to be localized on the pyrimidine ring and the chlorine atoms due to the presence of lone pair electrons, while the LUMO would likely be a π* anti-bonding orbital of the ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[14][16][17] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potentials.

-

Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. For our molecule, these would be around the nitrogen and chlorine atoms.

-

Blue (Positive Potential): Electron-deficient regions, susceptible to nucleophilic attack. These would be located around the hydrogen atoms.

-

Green (Neutral Potential): Regions with near-zero potential.

The MEP map provides a visual guide for understanding intermolecular interactions and chemical reactivity.[16]

Spectroscopic Characterization: NMR and UV-Vis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the carbon-hydrogen framework of a molecule.[18][19] Theoretical calculations of NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method.[20]

Predicted ¹H and ¹³C Chemical Shifts:

-

¹H NMR: The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups. A singlet would be expected for the C5-H proton on the pyrimidine ring.

-

¹³C NMR: Distinct signals would be predicted for each carbon atom in the molecule, with the carbons attached to the electronegative chlorine and nitrogen atoms appearing at a lower field.[21]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20][22] Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[6][23][24] The calculations would predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption. For this compound, π → π* and n → π* transitions are expected.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics.[2][8][25] Pyrimidine derivatives, with their π-conjugated systems, can exhibit significant NLO properties.[2][25] The first-order hyperpolarizability (β) can be calculated using DFT. A high β value indicates a strong NLO response. The presence of electron-withdrawing chlorine atoms and an electron-donating isopropyl group could potentially enhance the NLO properties of the title compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By leveraging the power of Density Functional Theory, we can gain valuable insights into its molecular structure, vibrational spectra, electronic properties, and potential for non-linear optical applications. The methodologies and protocols described herein provide a robust framework for researchers in computational chemistry, drug discovery, and materials science to investigate this and other related heterocyclic compounds, ultimately accelerating the pace of scientific discovery.

References

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances. [Link]

-

Nonlinear optical properties of pyrimidine chromophores. ResearchGate. [Link]

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. Consensus. [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. [Link]

-

Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. ResearchGate. [Link]

-

Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PubMed Central. [Link]

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. PubMed Central. [Link]

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. ResearchGate. [Link]

-

Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Biomedicine. [Link]

-

UV-vis absorption spectra of 2-4 measured in CH 2 Cl 2 at T = 293 K. ResearchGate. [Link]

-

CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. [Link]

-

Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. PrepChem.com. [Link]

-

UV–vis, IR and 1H NMR spectroscopic studies and characterization of the ionic-pair of oxytetracycline with crystal violet. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. [Link]

-

Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. MDPI. [Link]

-

DFT and TD-DFT studies of pyrimidine derivatives in Chloroform. ResearchGate. [Link]

-

Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. PubMed. [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]

-

REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences. [Link]

-

TD-DFT and TD-DFT/PCM approaches to molecular electronic excited states in gas phase and in solution. Scuola Normale Superiore. [Link]

-

DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. PubMed. [Link]

-

2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents. ResearchGate. [Link]

-

Schematic representation of the HOMO–LUMO orbitals (a) and the MEP map... ResearchGate. [Link]

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Springer. [Link]

-

DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. PubMed Central. [Link]

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central. [Link]

-

Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Oriental Journal of Chemistry. [Link]

-

Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ResearchGate. [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

-

Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. National Institutes of Health. [Link]

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][8][25]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]

-

2,4-Dichloro-5-fluoropyrimidine. PubChem. [Link]

Sources

- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. repositorio.uchile.cl [repositorio.uchile.cl]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ijmrpsjournal.com [ijmrpsjournal.com]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ricerca.sns.it [ricerca.sns.it]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 2,4-Dichloro-6-isopropylpyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-isopropylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, allowing for sequential and regioselective functionalization. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, offering insights into the underlying mechanistic principles and practical guidance for synthetic applications.

The pyrimidine core, an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms, which act as leaving groups, and the directing influence of the ring nitrogen atoms, make this scaffold a versatile platform for the synthesis of diverse molecular architectures. The isopropyl group at the C6 position, an electron-donating alkyl substituent, plays a crucial role in modulating the regioselectivity of nucleophilic attack, a central theme of this guide.

The Landscape of Reactivity: C2 versus C4 Substitution

The central question in the chemistry of this compound is the site of initial nucleophilic attack. Generally, in nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto one of the ring nitrogens.

However, the substitution pattern on the pyrimidine ring can significantly influence this regioselectivity. Electron-withdrawing groups at the C5 position further enhance the preference for C4 substitution.[2][3] Conversely, electron-donating groups at the C6 position, such as the isopropyl group in our molecule of interest, can alter this preference, potentially favoring substitution at the C2 position.[4] This shift in reactivity is a critical consideration for synthetic chemists aiming to achieve a specific substitution pattern.

dot

Caption: Factors influencing the regioselectivity of nucleophilic substitution on this compound.

Reactions with Amine Nucleophiles

The reaction of this compound with amines is a cornerstone for the synthesis of a vast array of biologically active compounds. The regioselectivity of this reaction is highly dependent on the nature of the amine.

Primary and Secondary Amines

With primary and secondary aliphatic amines, the reaction of 2,4-dichloropyrimidines generally favors substitution at the C4 position. However, the presence of the electron-donating isopropyl group at C6 can lead to the formation of a mixture of C2 and C4 substituted products. The precise ratio of these isomers is influenced by reaction conditions such as temperature and solvent.

| Nucleophile | Product(s) | Typical Conditions | Observations |

| Primary Alkylamine | Mixture of 2-alkylamino-4-chloro-6-isopropylpyrimidine and 4-alkylamino-2-chloro-6-isopropylpyrimidine | Base (e.g., Et3N, K2CO3), Solvent (e.g., EtOH, CH3CN), RT to reflux | C4 isomer is often the major product, but significant amounts of the C2 isomer can be formed. |

| Secondary Alkylamine | Mixture of 2-(dialkylamino)-4-chloro-6-isopropylpyrimidine and 4-(dialkylamino)-2-chloro-6-isopropylpyrimidine | Base (e.g., Et3N, K2CO3), Solvent (e.g., EtOH, CH3CN), RT to reflux | Similar to primary amines, a mixture of isomers is expected, with the C4 isomer generally predominating. |

| Anilines | Mixture of 2-anilino-4-chloro-6-isopropylpyrimidine and 4-anilino-2-chloro-6-isopropylpyrimidine | Base (e.g., Et3N, K2CO3), Solvent (e.g., DMF, Dioxane), elevated temperatures | The electronic nature of the aniline can influence the C2/C4 ratio. |

Tertiary Amines

A noteworthy exception to the general C4 selectivity is observed with tertiary amines. In the case of 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, tertiary amines have been shown to direct substitution to the C2 position.[2][3] While specific studies on the 6-isopropyl derivative are limited, this phenomenon suggests a potential strategy to achieve C2-selectivity. The reaction proceeds through an initial N-alkylation at C2, followed by an in situ N-dealkylation to yield the secondary amine-substituted product.

dot

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Reactions with Oxygen Nucleophiles (Alkoxides)

The reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, typically leads to the substitution of one of the chlorine atoms to form the corresponding alkoxy-pyrimidine. In line with the general reactivity pattern, the C4-alkoxy-2-chloro-6-isopropylpyrimidine is often the major product. However, the reaction conditions, particularly the solvent and temperature, can be tuned to influence the regioselectivity.

| Nucleophile | Product | Typical Conditions | Observations |

| Sodium Methoxide | 4-Methoxy-2-chloro-6-isopropylpyrimidine | NaOMe in Methanol, RT to reflux | C4 substitution is generally favored. |

| Sodium Ethoxide | 4-Ethoxy-2-chloro-6-isopropylpyrimidine | NaOEt in Ethanol, RT to reflux | Similar to methoxide, C4 substitution is the primary pathway. |

Reactions with Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles for SNAr reactions with dichloropyrimidines. The reaction of this compound with thiols, in the presence of a base to generate the thiolate anion, is expected to yield the corresponding thioether derivatives. Similar to other nucleophiles, a preference for C4 substitution is anticipated, but the formation of the C2 isomer should not be ruled out, especially given the electronic contribution of the isopropyl group.

| Nucleophile | Product | Typical Conditions | Observations |

| Thiophenol | 4-(Phenylthio)-2-chloro-6-isopropylpyrimidine | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF), RT | C4 substitution is the likely major pathway. |

| Alkyl Mercaptans | 4-(Alkylthio)-2-chloro-6-isopropylpyrimidine | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF), RT | C4 substitution is expected to be the predominant reaction. |

Experimental Protocols

General Procedure for Amination of this compound

Disclaimer: These are generalized protocols and should be adapted and optimized for specific substrates and desired outcomes. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.0-1.2 eq)

-

Base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, Dioxane, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the amine nucleophile to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., hydrochloride salt of the base) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate), to isolate the desired substituted pyrimidine. The C2 and C4 isomers may require careful chromatographic separation.

dot

Caption: A typical experimental workflow for the nucleophilic substitution of this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidines. The regioselectivity of its reactions with nucleophiles is a nuanced interplay of electronic and steric factors, primarily dictated by the nature of the nucleophile and the reaction conditions. While C4 substitution is the generally favored pathway, the electron-donating nature of the C6-isopropyl group can modulate this preference, opening avenues for the synthesis of C2-substituted isomers.

Further research into the precise control of regioselectivity, particularly through the use of specific catalysts or reaction media, will undoubtedly expand the synthetic utility of this important heterocyclic scaffold. The development of methodologies that can selectively and efficiently yield either the C2 or C4 substituted product will be of significant interest to the drug discovery and materials science communities.

References

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett.2014 , 16 (1), 46-49. [Link][2][3]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link][2][3]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link][1]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. [Link][4]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

- PREPARATION METHOD OF 2, 4-DIAMINO-6-CHLOROPYRIMIDINE.

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

-

PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. EPO. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme. [Link]

-

Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-dichloro-6-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's stability and degradation profile is paramount in drug discovery and development. This guide provides an in-depth technical exploration of the stability and potential degradation pathways of 2,4-dichloro-6-isopropylpyrimidine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of heterocyclic chemistry, particularly the reactivity of dichloropyrimidines, with proven methodologies for stability-indicating studies. The insights provided herein are intended to equip researchers with a robust framework for anticipating, identifying, and controlling potential degradation products, thereby ensuring the integrity and safety of therapeutic candidates.

Introduction to this compound: A Building Block of Interest

This compound belongs to the class of dihalogenated pyrimidines, which are pivotal structural motifs in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and numerous bioactive molecules. The presence of two reactive chlorine atoms renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various functional groups to modulate pharmacological activity. The isopropyl group at the 6-position influences the electronic properties and steric environment of the pyrimidine ring, which in turn dictates its reactivity and, consequently, its degradation pathways.

This guide will delve into the principal degradation pathways of this compound, namely hydrolysis, photolysis, and thermal degradation. A thorough understanding of these pathways is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of any resulting drug substance.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by its inherent chemical reactivity.

Hydrolytic Degradation: A Nucleophilic Aromatic Substitution-Driven Pathway

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, and for this compound, it is predicted to occur via a nucleophilic aromatic substitution (SNAr) mechanism. In aqueous environments, water or hydroxide ions act as nucleophiles, attacking the electron-deficient pyrimidine ring and displacing the chloro substituents.

Causality of Experimental Choices: The reactivity of the two chlorine atoms at the C2 and C4 positions is not identical. The regioselectivity of the initial hydrolytic attack is influenced by the electronic effect of the isopropyl group at C6. The isopropyl group is an electron-donating group, which increases the electron density at the para-position (C4). This electronic effect is predicted to make the C2 position more electrophilic and, therefore, more susceptible to the initial nucleophilic attack by water or hydroxide.

The proposed primary degradation pathway for hydrolysis is the sequential substitution of the two chlorine atoms:

-

Step 1: Formation of 2-chloro-6-isopropylpyrimidin-4-ol. The initial and likely rate-determining step is the nucleophilic attack at the C2 position, leading to the displacement of the first chloride ion.

-

Step 2: Formation of 6-isopropylpyrimidine-2,4-diol. The second hydrolysis step involves the displacement of the remaining chlorine atom at the C4 position. This step is generally slower than the first, as the newly introduced hydroxyl group is electron-donating, which deactivates the ring towards further nucleophilic attack.

The tautomeric forms of the resulting hydroxypyrimidines (pyrimidinones) are also expected to be present in equilibrium.

Caption: Predicted Hydrolytic Degradation Pathway of this compound.

Photolytic Degradation: A Radical-Mediated Pathway

Photodegradation involves the degradation of a molecule upon exposure to light. For halogenated aromatic compounds, a common photolytic degradation pathway is the homolytic cleavage of the carbon-halogen bond to generate radical intermediates.

Causality of Experimental Choices: The energy from UV or visible light can be sufficient to break the C-Cl bonds in this compound. The resulting pyrimidinyl radical is highly reactive and can undergo a variety of subsequent reactions, leading to a complex mixture of degradation products.

Potential photolytic degradation pathways include:

-

Dehalogenation: The pyrimidinyl radical can abstract a hydrogen atom from the solvent or other molecules to form monochloro-isopropylpyrimidine derivatives.

-

Reaction with Oxygen: In the presence of oxygen, the pyrimidinyl radical can form peroxy radicals, which can lead to the formation of hydroxylated and other oxidized products.

-

Dimerization: Two pyrimidinyl radicals can combine to form dimeric structures.

Caption: Predicted Photolytic Degradation Pathways.

Thermal Degradation: Pathways at Elevated Temperatures

Thermal degradation occurs when a molecule breaks down at elevated temperatures. For chlorinated heterocyclic compounds, thermal stress can lead to dehalogenation and fragmentation of the heterocyclic ring.

Causality of Experimental Choices: The C-Cl bonds are typically the weakest bonds in the this compound molecule and are therefore the most likely to break upon heating. The degradation pathway will depend on the specific temperature and the presence of other reactive species.

Potential thermal degradation pathways include:

-

Dehydrochlorination: Elimination of HCl to form unsaturated pyrimidine derivatives.

-

Ring Cleavage: At higher temperatures, the pyrimidine ring itself can fragment, leading to the formation of smaller volatile molecules.

Experimental Protocols for Stability and Degradation Studies

To experimentally investigate the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation process and generate the likely degradation products that could form under normal storage conditions.

Hydrolytic Stability Study (Following OECD 111 Guideline Principles)

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[1][2]

-

Sample Preparation: Prepare solutions of this compound in each buffer solution at a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for an accelerated study).

-

Sampling: Withdraw aliquots at specified time intervals.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.